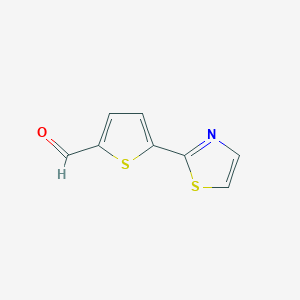

5-(1,3-チアゾール-2-イル)チオフェン-2-カルバルデヒド

説明

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is a compound that belongs to the family of thiazole-based compounds. It’s a part of a class of organic compounds known as heterocyclic compounds .

Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years due to their wide range of applications. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .科学的研究の応用

医薬品化学:抗菌剤および抗がん剤

チオフェン部分を有するチアゾール誘導体は、その薬理学的特性について広く研究されています。 それらは、抗菌作用や抗がん作用など、幅広い生物学的活性を示します 。 「5-(1,3-チアゾール-2-イル)チオフェン-2-カルバルデヒド」は、チアゾール環とチオフェン環の両方を構造的に有しており、より高い効力とより少ない副作用を持つ新しい薬剤の設計における潜在的な有用性を示唆しています。

有機半導体

チオフェン環を含む化合物は、有機半導体の発展における役割で知られています 。「5-(1,3-チアゾール-2-イル)チオフェン-2-カルバルデヒド」の電子特性は、高性能有機半導体デバイスの製造に不可欠な、望ましい電荷輸送特性を持つ材料を開発するために活用できます。

有機電界効果トランジスタ(OFET)

チオフェンとチアゾールのユニットは、π共役を促進し、これはOFETアプリケーションにとって有益です。 この化合物の分子構造は、電荷移動度と安定性が向上したOFETの開発に貢献する可能性があります .

有機発光ダイオード(OLED)

チオフェン誘導体は、優れたエレクトロルミネッセンス特性により、OLED技術で使用されています 。「5-(1,3-チアゾール-2-イル)チオフェン-2-カルバルデヒド」は、より優れた発光効率と色純度を備えた新規OLED材料の合成のための候補となる可能性があります。

腐食防止剤

チオフェン誘導体は、工業化学における腐食防止剤としての用途でも知られています 。問題の化合物は、金属や合金を腐食から保護する可能性について調査され、それによって寿命と信頼性を延ばすことができます。

材料科学:光起電力材料

チオフェンとチアゾールの環の共役系は、光起電力材料にとって有利であり、光の吸収と電気エネルギーへの変換に貢献できます。 「5-(1,3-チアゾール-2-イル)チオフェン-2-カルバルデヒド」を光起電力セルに組み込むための研究は、より効率的な太陽エネルギー収集技術の開発につながる可能性があります .

作用機序

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .

生化学分析

Biochemical Properties

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its aromaticity and ability to participate in electrophilic and nucleophilic substitution reactions . This makes it a versatile scaffold for the synthesis of biologically active molecules.

In biochemical reactions, 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde can act as an intermediate in the synthesis of compounds with antimicrobial, antifungal, and anticancer properties . It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons. The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which stabilize the transition states of biochemical reactions.

Cellular Effects

The effects of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

In particular, 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are crucial for cell survival and proliferation . Additionally, this compound can alter gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde can change over time due to its stability, degradation, and long-term impact on cellular function . The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light.

Dosage Effects in Animal Models

The effects of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde in animal models vary with different dosages . At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth and enhancing immune response. At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and hematological abnormalities.

Metabolic Pathways

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be further processed or excreted.

Transport and Distribution

The transport and distribution of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters.

Subcellular Localization

The subcellular localization of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is critical for its activity and function . The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications.

特性

IUPAC Name |

5-(1,3-thiazol-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS2/c10-5-6-1-2-7(12-6)8-9-3-4-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDJKJWPDSKQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1530587.png)

![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1530588.png)

![4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530596.png)